Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate
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Overview
Description
Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate is a heterocyclic compound featuring a pyrazole ring, which is known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate typically involves the reaction of hydrazine hydrate with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with carbon disulfide and an alkyl halide under basic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often utilize a one-pot multicomponent catalytic synthesis. This approach is advantageous due to its high yield, wide range of substrates, simple procedure, and short reaction time .
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Bromine, oxygen, and catalysts like Ru3(CO)12.
Reduction: Hydrogen gas and metal catalysts.
Substitution: Various alkyl halides and bases.
Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate involves its interaction with molecular targets such as enzymes. For instance, as a COX-2 inhibitor, it blocks the enzyme’s activity, thereby reducing the production of pro-inflammatory prostaglandins . The compound’s sulfur-containing moiety is crucial for its binding affinity and selectivity towards the target enzyme .
Comparison with Similar Compounds
Sulfur-Containing Pyrazoles: These compounds share a similar structure and biological activity.
Pyrazolines: Reduction products of pyrazoles, often used in similar applications.
Indazoles: Structurally related compounds with a wide range of biological activities.
Uniqueness: Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate is unique due to its specific combination of a pyrazole ring and a carbothioyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted drug design and other specialized applications .
Properties
CAS No. |
428865-26-3 |
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Molecular Formula |
C9H12N2O2S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
ethyl 2-(pyrazole-1-carbothioylsulfanyl)propanoate |
InChI |
InChI=1S/C9H12N2O2S2/c1-3-13-8(12)7(2)15-9(14)11-6-4-5-10-11/h4-7H,3H2,1-2H3 |
InChI Key |
ZKZNRIRRFYWHOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)SC(=S)N1C=CC=N1 |
Origin of Product |
United States |
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